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molecular formula C25H35N3O B1585128 2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol CAS No. 23328-53-2

2-(2H-Benzotriazol-2-yl)-6-dodecyl-4-methylphenol

Cat. No. B1585128
M. Wt: 393.6 g/mol
InChI Key: VQMHSKWEJGIXGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04587346

Procedure details

In like manner, 5-chloro-2-(2-hydroxy-3-dodecyl-5-methylphenyl)-2H-benzotriazole is prepared by substituting for the benzotriazole used above an equivalent amount of 5-chloro-2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole.
Name
5-chloro-2-(2-hydroxy-3-dodecyl-5-methylphenyl)-2H-benzotriazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-chloro-2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:30]=[CH:29][C:5]2=[N:6][N:7]([C:9]3[CH:14]=[C:13]([CH3:15])[CH:12]=[C:11]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])[C:10]=3[OH:28])[N:8]=[C:4]2[CH:3]=1.N1C2C=CC=CC=2N=N1.ClC1C=CC2=NN(C3C=C(C)C=CC=3O)N=C2C=1>>[OH:28][C:10]1[C:11]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])=[CH:12][C:13]([CH3:15])=[CH:14][C:9]=1[N:7]1[N:8]=[C:4]2[CH:3]=[CH:2][CH:30]=[CH:29][C:5]2=[N:6]1

Inputs

Step One
Name
5-chloro-2-(2-hydroxy-3-dodecyl-5-methylphenyl)-2H-benzotriazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=2C(=NN(N2)C2=C(C(=CC(=C2)C)CCCCCCCCCCCC)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=NC2=C1C=CC=C2
Step Three
Name
5-chloro-2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=2C(=NN(N2)C2=C(C=CC(=C2)C)O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=C(C=C(C=C1CCCCCCCCCCCC)C)N1N=C2C(=N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04587346

Procedure details

In like manner, 5-chloro-2-(2-hydroxy-3-dodecyl-5-methylphenyl)-2H-benzotriazole is prepared by substituting for the benzotriazole used above an equivalent amount of 5-chloro-2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole.
Name
5-chloro-2-(2-hydroxy-3-dodecyl-5-methylphenyl)-2H-benzotriazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
5-chloro-2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:30]=[CH:29][C:5]2=[N:6][N:7]([C:9]3[CH:14]=[C:13]([CH3:15])[CH:12]=[C:11]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])[C:10]=3[OH:28])[N:8]=[C:4]2[CH:3]=1.N1C2C=CC=CC=2N=N1.ClC1C=CC2=NN(C3C=C(C)C=CC=3O)N=C2C=1>>[OH:28][C:10]1[C:11]([CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])=[CH:12][C:13]([CH3:15])=[CH:14][C:9]=1[N:7]1[N:8]=[C:4]2[CH:3]=[CH:2][CH:30]=[CH:29][C:5]2=[N:6]1

Inputs

Step One
Name
5-chloro-2-(2-hydroxy-3-dodecyl-5-methylphenyl)-2H-benzotriazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=2C(=NN(N2)C2=C(C(=CC(=C2)C)CCCCCCCCCCCC)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=NC2=C1C=CC=C2
Step Three
Name
5-chloro-2-(2-hydroxy-5-methylphenyl)-2H-benzotriazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=2C(=NN(N2)C2=C(C=CC(=C2)C)O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=C(C=C(C=C1CCCCCCCCCCCC)C)N1N=C2C(=N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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